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acid

Cat. No.: B1437058 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-Benzyloxy-4-
fluorophenylboronic acid

Introduction
3-Benzyloxy-4-fluorophenylboronic acid (CAS No. 957034-74-1) is a synthetically valuable

organoboron compound. As a substituted phenylboronic acid, it serves as a critical building

block in modern organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-

coupling reactions to form carbon-carbon bonds. Its unique substitution pattern—a benzyloxy

group at the 3-position and a fluorine atom at the 4-position—imparts specific electronic and

steric properties that are leveraged by medicinal chemists and material scientists to construct

complex molecular architectures.

The fluorine substituent can enhance metabolic stability, improve binding affinity, and modulate

the lipophilicity of target molecules, making this reagent particularly attractive for drug discovery

programs. The benzyloxy group, while also influencing the electronic nature of the aromatic

ring, can be deprotected to reveal a phenol, offering a subsequent handle for further

functionalization.

A comprehensive understanding of the physical properties of this reagent is paramount for its

effective storage, handling, and application in synthesis. These properties dictate crucial

experimental parameters, including solvent selection, reaction temperature, and purification

strategies. This guide provides a detailed examination of the core physicochemical attributes of
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3-Benzyloxy-4-fluorophenylboronic acid, supported by experimental protocols and

spectroscopic insights for its characterization.

It is critical to distinguish this compound from its common isomer, 4-Benzyloxy-3-

fluorophenylboronic acid (CAS No. 133057-83-7). While structurally similar, their differing

substitution patterns lead to distinct physical properties and reactivity, making accurate

identification essential. This guide will focus on the 3-benzyloxy-4-fluoro isomer while providing

comparative data for its isomer where relevant.

Core Molecular and Physical Attributes
The fundamental physical properties of a chemical compound provide the first layer of

information required for its use in a laboratory setting. These attributes influence everything

from solubility in reaction media to stability under storage conditions. The properties of 3-
Benzyloxy-4-fluorophenylboronic acid and its common isomer are summarized below.
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Property
3-Benzyloxy-4-
fluorophenylboroni
c acid

4-Benzyloxy-3-
fluorophenylboroni
c acid

Significance &
Experimental
Insight

CAS Number 957034-74-1[1][2] 133057-83-7[3][4]

Unambiguous

chemical identifier

crucial for

procurement and

regulatory

compliance.

Molecular Formula C₁₃H₁₂BFO₃[1] C₁₃H₁₂BFO₃[3][4]

Confirms the

elemental

composition. Both

isomers share the

same formula.

Molecular Weight 246.04 g/mol [1] 246.04 g/mol [3][4]

Essential for

stoichiometric

calculations in

reaction planning.

Appearance
White to Almost White

Powder/Crystal

White to Light Yellow

Crystal Powder[5]

A visual inspection of

color and form

provides a preliminary

assessment of purity.

Deviations may

indicate impurities or

degradation.

Melting Point (°C) Not Widely Reported 116 °C[3][5]

A sharp melting point

is a primary indicator

of high purity. The

value for the isomer

provides an

approximate range to

expect.

Boiling Point (°C) Not Determined 428.0 ± 55.0

(Predicted)[5]

Boronic acids typically

decompose at high
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temperatures before

boiling. This predicted

value is for the isomer

and is not

experimentally

practical.

Solubility Not Widely Reported
Soluble in Methanol[4]

[6]

Solubility in common

organic solvents is

critical for selecting

appropriate reaction

and purification

systems. Expected to

be soluble in polar

aprotic solvents like

THF, dioxane, and

DMSO.

Storage Conditions
Inert atmosphere, 2-

8°C[1]

Inert atmosphere,

Room Temperature[4]

[5]

Boronic acids can

undergo dehydration

to form boroxines.

Storage under inert

gas (Nitrogen or

Argon) and

refrigeration

minimizes

degradation.

pKa Not Widely Reported
7.61 ± 0.17

(Predicted)[4][5]

Indicates the acidity of

the boronic acid

protons. This

influences its behavior

in basic reaction

conditions, such as

those in Suzuki

couplings.
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Spectroscopic Characterization: The Molecular
Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a

compound like 3-Benzyloxy-4-fluorophenylboronic acid, a combination of NMR, IR, and

Mass Spectrometry offers a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic

molecule.

¹H NMR: The proton NMR spectrum will provide characteristic signals for each unique proton

environment.

Aromatic Protons (approx. 6.9-7.8 ppm): The three protons on the phenylboronic acid ring

will appear as complex multiplets due to proton-proton and proton-fluorine couplings.

Benzyl Protons (approx. 7.3-7.5 ppm): The five protons of the benzyl group will typically

appear as a multiplet.

Benzylic Protons (approx. 5.1 ppm): The two protons of the -O-CH₂- group will appear as

a sharp singlet.

Boronic Acid Protons (variable, broad): The two -OH protons on the boron atom will

appear as a broad singlet which can be exchanged with D₂O.[7]

¹³C NMR: The carbon spectrum confirms the carbon skeleton. Key signals include the

benzylic carbon (~70 ppm), the aromatic carbons (110-160 ppm), and importantly, the

carbon directly attached to boron, which will appear as a broad signal. The C-F coupling

constants are highly diagnostic.[7]

¹⁹F NMR: A single resonance will be observed, confirming the presence of the fluorine atom.

Long-range couplings to aromatic protons may be visible, providing additional structural

information.[7]
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¹¹B NMR: This experiment is characteristic for organoboron compounds. A single, broad peak

around 28-30 ppm is typical for a tricoordinate arylboronic acid.[7]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

O-H Stretch (3200-3500 cm⁻¹, broad): A strong, broad absorption characteristic of the

hydroxyl groups of the boronic acid functionality.

C-H Stretch (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Signals corresponding to the C-H

bonds of the aromatic rings and the benzylic CH₂ group.

C=C Stretch (Aromatic, 1450-1600 cm⁻¹): Multiple sharp peaks from the vibrations of the

aromatic rings.

C-O Stretch (Ether, 1200-1250 cm⁻¹): A strong signal corresponding to the aryl-O-CH₂ ether

linkage.[8]

B-O Stretch (~1350 cm⁻¹): A strong stretch associated with the boron-oxygen bonds.

C-F Stretch (1000-1100 cm⁻¹): A strong, characteristic absorption for the carbon-fluorine

bond.

Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of the molecule. For 3-
Benzyloxy-4-fluorophenylboronic acid, high-resolution mass spectrometry (HRMS) would be

used to confirm the elemental formula (C₁₃H₁₂BFO₃) by providing a highly accurate mass

measurement.[9]

Experimental Protocols & Workflows
The following protocols describe standard procedures for verifying the physical and structural

properties of 3-Benzyloxy-4-fluorophenylboronic acid in a research setting.

Logical Workflow for Compound Verification
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This diagram illustrates the standard workflow a researcher would follow upon receiving or

synthesizing a batch of the title compound.

Initial Assessment

Structural Elucidation

Final Confirmation

Receive or Synthesize Compound

Visual Inspection
(Color, Form)

Melting Point Determination

Sample Preparation
(Dissolve in appropriate solvent)

If pure...

Spectroscopic Analysis
(NMR, IR, MS)

Data Interpretation

Compare Data to Literature
or Expected Values

Confirm Purity & Identity
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Click to download full resolution via product page

Caption: Workflow for Physicochemical Verification.

Protocol 1: Melting Point Determination
Causality: The melting point is a rapid and reliable indicator of purity. Impurities depress and

broaden the melting range. This protocol uses a standard digital melting point apparatus.

Sample Preparation: Place a small amount (1-2 mg) of the dry crystalline 3-Benzyloxy-4-
fluorophenylboronic acid into a capillary tube, sealed at one end. Tap the tube gently to

pack the sample to a height of 2-3 mm.

Instrument Setup: Place the capillary tube into the heating block of the melting point

apparatus.

Rapid Scan (Optional): Set a rapid heating ramp (10-20 °C/min) to quickly determine an

approximate melting range.

Accurate Measurement: Allow the apparatus to cool. Set a slow heating ramp (1-2 °C/min)

starting from approximately 15-20 °C below the approximate melting point found in the rapid

scan.

Observation: Record the temperature at which the first liquid drop appears (onset) and the

temperature at which the entire sample becomes a clear liquid (clear point). A pure sample

should have a sharp melting range of < 2 °C.

Protocol 2: NMR Sample Preparation and Acquisition
Causality: Proper sample preparation is critical for obtaining high-resolution spectra free from

artifacts. DMSO-d₆ is often a good solvent choice for boronic acids due to its high polarity.

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Benzyloxy-4-
fluorophenylboronic acid and transfer it to a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) to the NMR tube.
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Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, and ¹⁹F

spectra.

D₂O Exchange (for ¹H NMR): After initial ¹H acquisition, remove the tube, add one drop of

D₂O, shake gently, and re-acquire the ¹H spectrum. The disappearance or significant

reduction of the broad B(OH)₂ signal confirms its assignment.[7]

Molecular Structure and Property Relationships
The molecular structure dictates the observed physical properties. The interplay between the

functional groups defines the compound's character.

Key Physicochemical Properties

 3-Benzyloxy-4-fluorophenylboronic acid |  C₁₃H₁₂BFO₃ |  MW: 246.04

Solubility

Influenced by polar B(OH)₂ and nonpolar benzyl group

Structure determines...

Melting Point

Determined by crystal lattice energy & intermolecular forces (H-bonding)

Structure determines...

Spectroscopic Signature

Unique NMR, IR, MS fingerprints defined by functional groups

Structure determines...

Reactivity

Governed by electron-donating -OBn and electron-withdrawing -F groups

Structure determines...

Click to download full resolution via product page

Caption: Structure-Property Relationships.

Conclusion
3-Benzyloxy-4-fluorophenylboronic acid is a specialized reagent with significant potential in

synthetic chemistry. Its physical properties—a stable crystalline solid with solubility in common

organic solvents—make it a practical and versatile building block. The key to its successful

application lies in understanding its structural and chemical characteristics, confirmed through

routine spectroscopic analysis (NMR, IR) and basic physical measurements like melting point.

Proper handling and storage under inert, dry conditions are essential to maintain its integrity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8036725/
https://www.benchchem.com/product/b1437058?utm_src=pdf-body-img
https://www.benchchem.com/product/b1437058?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and ensure reproducible results in complex synthetic endeavors. The data and protocols

presented in this guide provide researchers with the foundational knowledge required to

confidently employ this valuable compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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